![molecular formula C19H20N4O3 B2986771 N-(3,5-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 895648-54-1](/img/structure/B2986771.png)
N-(3,5-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “N-(3,5-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . The phenyl rings are substituted with methyl and methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the methoxy groups and the amide group in this compound could influence its solubility, while the presence of the aromatic rings could influence its stability .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds involving dimethoxyphenyl groups and triazole rings highlights the importance of these structural motifs in chemical research. For instance, the synthesis and crystal structure analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide demonstrates the intricate interactions and stability provided by these components, which could offer insights into the properties of N-(3,5-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (Prabhuswamy et al., 2016).
Material Science Applications
In material science, compounds with dimethoxyphenyl and triazole components are of interest for their potential applications in creating novel materials. The preparation of hyperbranched aromatic polyimides from 3,5-dimethoxyphenol highlights the utility of such structural units in developing materials with desirable properties, such as solubility and thermal stability, which might parallel the applications of this compound (Yamanaka et al., 2000).
Pharmaceutical Research
In pharmaceutical research, the structural features of triazole derivatives, similar to this compound, are explored for their potential biological activities. The synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives indicate the broad interest in such compounds for developing new therapeutic agents (Bektaş et al., 2007).
Chemical Synthesis and Novel Reactions
The chemical synthesis and exploration of novel reactions involving triazole derivatives are key areas of research. Studies on 1,2,3-Triazole Analogues of 2-Aminobenzylamine and their synthesis methodologies offer valuable knowledge that could be applied to the synthesis and functionalization of this compound, potentially uncovering new chemical reactions and properties (Albert, 1970).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12-5-7-15(8-6-12)23-13(2)18(21-22-23)19(24)20-14-9-16(25-3)11-17(10-14)26-4/h5-11H,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPSCBSQGSMGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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